Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-
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Overview
Description
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-: is an organic compound with the molecular formula C16H21N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[2-(trans-4-propylcyclohexyl)ethyl] group. This compound is known for its applications in liquid crystal technology and other advanced material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with benzonitrile and trans-4-propylcyclohexyl ethyl bromide.
Reaction Conditions: The reaction typically involves a nucleophilic substitution reaction where the bromide group is replaced by the nitrile group. This reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to enhance the reaction rate and selectivity.
Purification Techniques: Advanced purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a building block for drug development.
Industry:
- Widely used in the production of liquid crystal materials for electronic displays.
- Utilized in the manufacture of advanced polymers and materials with specific optical properties.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets depending on its application. In liquid crystal technology, it aligns with electric fields to modulate light transmission.
- In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]-
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]-
Comparison:
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]- has a longer alkyl chain, which may influence its liquid crystal properties and alignment behavior.
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]- has a shorter alkyl chain, potentially affecting its solubility and interaction with other molecules.
Uniqueness:
- Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it suitable for various applications in liquid crystal technology and material science.
Properties
Molecular Formula |
C18H25N |
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Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-[2-(4-propylcyclohexyl)ethyl]benzonitrile |
InChI |
InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3 |
InChI Key |
DAUXIZYWZXMLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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